molecular formula C8H11ClN2O2 B6609909 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride CAS No. 2866308-92-9

7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride

Cat. No. B6609909
CAS RN: 2866308-92-9
M. Wt: 202.64 g/mol
InChI Key: IMPJWVIPYNZSTR-UHFFFAOYSA-N
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Description

7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride (7-methyl-5H,6H,7H-PIC), also known as 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid monohydrochloride, is a nitrogen-containing heterocyclic compound belonging to the pyrroloimidazole family. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs. 7-methyl-5H,6H,7H-PIC is a white crystalline solid with a melting point of 147-148°C and a molecular weight of 243.7 g/mol. The hydrochloride salt is soluble in water, methanol and ethanol, and is stable in aqueous solutions at pH values of 6-7.

Mechanism of Action

7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC acts as a proton acceptor, which means it can bind to and activate a variety of enzymes. In particular, it has been shown to activate the enzyme chymotrypsin, which is involved in the digestion of proteins. 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC also binds to and activates a variety of other enzymes, including those involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of the enzyme chymotrypsin, which is involved in the digestion of proteins. It has also been shown to inhibit the activity of other enzymes, including those involved in the metabolism of drugs and other xenobiotics. In addition, 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC has been shown to have an anti-inflammatory effect, as well as an anti-tumor effect.

Advantages and Limitations for Lab Experiments

7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC can be used to study the interactions between enzymes and substrates, as well as to develop new drug delivery systems. However, one limitation is that it is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC are vast. For example, it could be used to develop new drug delivery systems, or to study the interactions between enzymes and substrates. Additionally, it could be used to synthesize new antibiotics and anti-cancer drugs. Furthermore, it could be used to study the biochemical and physiological effects of 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC on the human body, as well as to develop new therapeutic treatments. Finally, 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC could be used to develop new methods for synthesizing other nitrogen-containing heterocyclic compounds.

Synthesis Methods

7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC is synthesized from the reaction of 4-methyl-5H-pyrrolo[2,1-b]imidazole-2-carboxylic acid with phosphorous oxychloride in the presence of a base such as pyridine. The reaction proceeds in two steps: first, the carboxylic acid is converted to the acid chloride, and then the acid chloride is reacted with phosphorous oxychloride to form the hydrochloride salt of 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction is monitored by thin layer chromatography to ensure complete conversion of the starting material.

Scientific Research Applications

7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-substrate interactions, and the development of new drug delivery systems. In particular, 7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride,6H,7H-PIC has been used in the synthesis of a number of antibiotics and anti-cancer drugs, such as cefepime, cefoperazone, and cefotaxime. It has also been used to study the interactions between enzymes and substrates, as well as to develop new drug delivery systems.

properties

IUPAC Name

7-methyl-5,6-dihydropyrrolo[1,2-a]imidazole-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-8(7(11)12)2-4-10-5-3-9-6(8)10;/h3,5H,2,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPJWVIPYNZSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2C1=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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